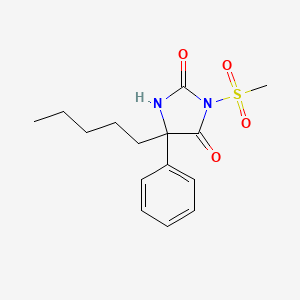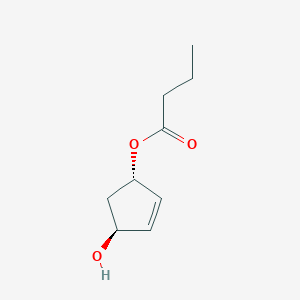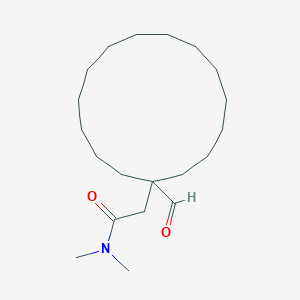
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- is a compound belonging to the class of imidazolidinediones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The specific structure of this compound includes a methylsulfonyl group at the 3-position, a pentyl group at the 5-position, and a phenyl group also at the 5-position. This unique combination of substituents imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
The synthesis of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of phenylglycine methyl ester with the desired alkyl isocyanate or isothiocyanate. This reaction typically proceeds in two steps, resulting in the formation of the imidazolidinedione ring with the desired substituents . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties . Additionally, its unique structure makes it a valuable ligand in coordination chemistry, where it can form stable complexes with various metal ions . In the industrial sector, it is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins . The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- can be compared with other similar compounds, such as 2,4-Imidazolidinedione, 3-methyl- and 2,4-Imidazolidinedione, 5-methyl-. These compounds share the imidazolidinedione core structure but differ in their substituents . The presence of the methylsulfonyl, pentyl, and phenyl groups in 2,4-Imidazolidinedione, 3-(methylsulfonyl)-5-pentyl-5-phenyl- imparts unique properties, such as increased lipophilicity and enhanced biological activity . This makes it distinct from its analogs and highlights its potential for various applications.
Eigenschaften
CAS-Nummer |
824392-40-7 |
|---|---|
Molekularformel |
C15H20N2O4S |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-methylsulfonyl-5-pentyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O4S/c1-3-4-8-11-15(12-9-6-5-7-10-12)13(18)17(14(19)16-15)22(2,20)21/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
FUJPSZOKUJZTDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(C(=O)N(C(=O)N1)S(=O)(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)


![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)

![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
